(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
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Overview
Description
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis and neutralization with sodium hydroxide. The stereoselective reduction can be achieved using chiral catalysts such as (S)-Ru-BINAP, which ensures the formation of the ®-enantiomer .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microfluidic reactors to enhance reaction efficiency and selectivity. These reactors allow precise control over reaction conditions, leading to high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.
Reduction: ®-3-(4-Chlorophenyl)-4-hydroxybutanol.
Substitution: 3-(4-Methoxyphenyl)-4-hydroxybutyric acid sodium salt.
Scientific Research Applications
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its chiral nature.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity, leading to distinct biological effects. The compound may modulate pathways involved in metabolic processes or signal transduction .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar in structure but lacks the chiral center.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a different heterocyclic ring but shares the phenyl and hydroxyl groups.
3-Chloro-4-fluorophenylboronic acid: Similar in having a halogenated phenyl ring but differs in functional groups .
Uniqueness
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is unique due to its chiral center, which imparts specific stereochemical properties essential for its biological activity. This enantiomeric purity is crucial for its applications in medicinal chemistry and drug development.
Biological Activity
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, also known as a metabolite of Baclofen, has garnered attention for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₀ClNaO₃
- Molecular Weight : 236.63 g/mol
- CAS Number : C379528
The biological activity of this compound is primarily attributed to its interaction with the GABA-B receptor system. This compound acts as a GABA-B receptor agonist, which modulates neurotransmission and has implications in various neurological conditions.
Key Mechanisms :
- GABA-B Receptor Agonism : The compound enhances GABAergic transmission, leading to sedative and muscle relaxant effects similar to Baclofen .
- Enzyme Interaction : It may influence enzymes involved in metabolic pathways, affecting cellular signaling and inflammatory responses.
Biological Activities
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in conditions like multiple sclerosis and spinal cord injury.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may provide therapeutic benefits in inflammatory diseases.
- Analgesic Effects : Studies suggest that this sodium salt may possess analgesic properties, contributing to pain relief mechanisms through its action on the central nervous system.
Research Findings and Case Studies
Several studies have explored the pharmacokinetics and biological effects of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound | Mechanism of Action | Therapeutic Applications |
---|---|---|
Baclofen | GABA-B receptor agonist | Muscle relaxant, treatment for spasticity |
Gabapentin | Calcium channel blocker | Neuropathic pain relief |
Pregabalin | Calcium channel modulator | Anxiety disorders, neuropathic pain |
This comparison highlights that while this compound shares a common pathway with Baclofen, its specific enantiomeric configuration may lead to distinct therapeutic outcomes.
Properties
CAS No. |
1346617-22-8 |
---|---|
Molecular Formula |
C10H10ClNaO3 |
Molecular Weight |
236.627 |
IUPAC Name |
sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
YNPCWJFLKBMRIL-QRPNPIFTSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Synonyms |
(R)-4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt; (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; |
Origin of Product |
United States |
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